
Clorhidrato de 3-(butan-2-il)azetidina
Descripción general
Descripción
3-(Butan-2-yl)azetidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Butan-2-yl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Butan-2-yl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación neuroprotectora
Este compuesto puede usarse en estudios neuroprotectores debido a su similitud estructural con otros derivados de azetidina conocidos por sus efectos neuroprotectores. Los investigadores podrían explorar su eficacia para proteger los tejidos cerebrales contra enfermedades neurodegenerativas o lesiones .
Ciencia de los materiales
En la ciencia de los materiales, Clorhidrato de 3-(butan-2-il)azetidina podría investigarse para crear nuevos materiales con propiedades únicas, como una mayor durabilidad o una conductividad especializada .
Síntesis química
Este químico sirve como un bloque de construcción en la síntesis química, potencialmente ayudando en la creación de moléculas complejas para productos farmacéuticos o compuestos orgánicos con funciones específicas deseadas .
Recubrimientos antibacterianos y antimicrobianos
Debido a las propiedades de los compuestos de azetidina, este derivado específico podría aplicarse en el desarrollo de recubrimientos con propiedades antibacterianas y antimicrobianas, útiles en entornos de atención médica o para crear superficies sanitarias .
Adsorción de CO2
La investigación sobre aplicaciones ambientales podría incluir el uso de This compound para la captura y adsorción de CO2, contribuyendo a los esfuerzos para reducir las emisiones de gases de efecto invernadero .
Transfección genética no viral
El compuesto podría utilizarse en la investigación de terapia génica, particularmente en métodos de transfección genética no viral, donde podría ayudar a facilitar la entrega de material genético a las células sin usar vectores virales .
Mecanismo De Acción
Mode of Action
Azetidines, a class of compounds to which 3-(butan-2-yl)azetidine hydrochloride belongs, are known to be involved in anionic and cationic ring-opening polymerization . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
Azetidines are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization , suggesting that the compound may affect pathways related to polyamine synthesis or metabolism.
Análisis Bioquímico
Biochemical Properties
3-(Butan-2-yl)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. By binding to the active site of these enzymes, 3-(Butan-2-yl)azetidine hydrochloride can modulate their activity, leading to changes in downstream signaling events. Additionally, this compound can interact with proteins involved in cellular metabolism, affecting their function and stability .
Cellular Effects
The effects of 3-(Butan-2-yl)azetidine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Butan-2-yl)azetidine hydrochloride can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 3-(Butan-2-yl)azetidine hydrochloride involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, 3-(Butan-2-yl)azetidine hydrochloride has been shown to inhibit tyrosine kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream targets. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Butan-2-yl)azetidine hydrochloride can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, 3-(Butan-2-yl)azetidine hydrochloride may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(Butan-2-yl)azetidine hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 3-(Butan-2-yl)azetidine hydrochloride can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, while exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
3-(Butan-2-yl)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to changes in cellular energy production. Additionally, 3-(Butan-2-yl)azetidine hydrochloride can affect the levels of key metabolites, such as ATP, NADH, and pyruvate, by modulating the activity of enzymes that produce or consume these molecules .
Transport and Distribution
The transport and distribution of 3-(Butan-2-yl)azetidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, 3-(Butan-2-yl)azetidine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3-(Butan-2-yl)azetidine hydrochloride is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-(Butan-2-yl)azetidine hydrochloride may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Propiedades
IUPAC Name |
3-butan-2-ylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-6(2)7-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMANGAFUXPHKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


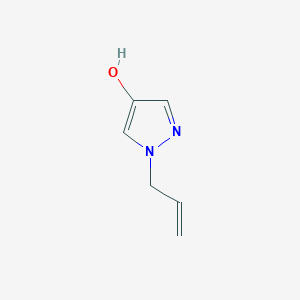
amine hydrochloride](/img/structure/B1485215.png)
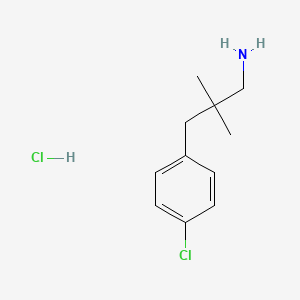
amine hydrochloride](/img/structure/B1485217.png)
amine hydrochloride](/img/structure/B1485218.png)
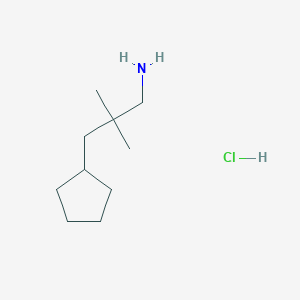

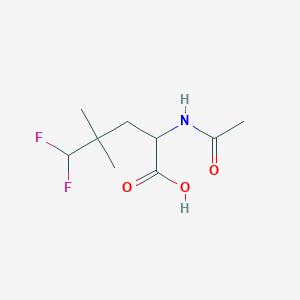
![(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1485223.png)
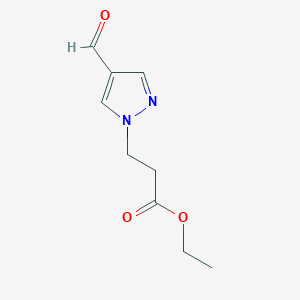
![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485226.png)
![3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485230.png)
amine hydrochloride](/img/structure/B1485231.png)
amine hydrochloride](/img/structure/B1485232.png)
